molecular formula C20H16ClN5O B12749323 2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine CAS No. 374080-71-4

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine

Cat. No.: B12749323
CAS No.: 374080-71-4
M. Wt: 377.8 g/mol
InChI Key: TWJYGDKIIKYALT-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a dimethylpyrazol group, and a pyridinylpyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 3,5-dimethylpyrazole under basic conditions to form the intermediate 4-(4-chlorophenoxy)-3,5-dimethylpyrazole. This intermediate is then reacted with 2-chloropyridine-4-carbaldehyde in the presence of a base to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The reaction parameters such as temperature, pressure, and solvent choice are carefully monitored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

374080-71-4

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine

InChI

InChI=1S/C20H16ClN5O/c1-13-19(27-16-8-6-15(21)7-9-16)14(2)26(25-13)20-23-12-10-18(24-20)17-5-3-4-11-22-17/h3-12H,1-2H3

InChI Key

TWJYGDKIIKYALT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC=CC(=N2)C3=CC=CC=N3)C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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